Thiazole, 4-methoxy-2-methyl-

Description

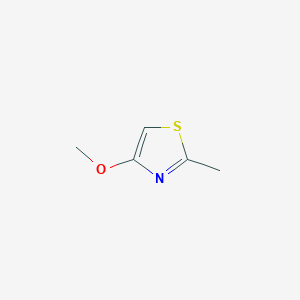

Thiazole, 4-methoxy-2-methyl-, is a heterocyclic compound featuring a five-membered aromatic ring containing sulfur and nitrogen atoms. The structure includes a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 2 of the thiazole ring (Figure 1). These substitutions significantly influence its electronic properties, lipophilicity, and bioactivity. Thiazole derivatives are widely studied due to their versatility in drug design, with applications in antimicrobial, anticancer, and anti-inflammatory therapies .

The methoxy group enhances electron density at the aromatic ring, improving interactions with biological targets such as enzymes or receptors. Meanwhile, the methyl group contributes to moderate lipophilicity, aiding membrane permeability and pharmacokinetic profiles . For example, 4-substituted thiazoles are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting anti-inflammatory applications .

Properties

Molecular Formula |

C5H7NOS |

|---|---|

Molecular Weight |

129.18 g/mol |

IUPAC Name |

4-methoxy-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C5H7NOS/c1-4-6-5(7-2)3-8-4/h3H,1-2H3 |

InChI Key |

XFDNQXDLJQTOLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4-methoxy-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For Thiazole, 4-methoxy-2-methyl-, the starting materials could include 4-methoxyacetophenone and thiourea, which undergo cyclization in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of Thiazole, 4-methoxy-2-methyl- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Catalysts and solvents are selected based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-methoxy-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring, while nucleophilic substitutions can take place at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated thiazoles or thiazole derivatives with various substituents.

Scientific Research Applications

Thiazole, 4-methoxy-2-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Thiazole, 4-methoxy-2-methyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromaticity and electron-donating methoxy group enhance its ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazole Derivatives

Substituent Position and Electronic Effects

The bioactivity of thiazole derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Key Thiazole Derivatives

Key Observations:

- 4-Methoxy vs.

- Amino vs. Methoxy Substitutions: Amino groups (e.g., 4-aminophenyl thiazole) facilitate stronger hydrogen bonding, critical for targeting kinases or proteases, while methoxy groups may optimize metabolic stability .

Antimicrobial Activity:

Thiazole derivatives with electron-donating groups (e.g., methoxy) exhibit broad-spectrum antimicrobial activity. For instance, bis(thiazol-5-yl) derivatives disrupt microbial cell wall biosynthesis via sulfur-mediated coordination . While 4-methoxy-2-methyl-thiazole’s specific activity is undocumented, analogs like 4-(4-chlorophenyl)thiazole derivatives show efficacy against resistant pathogens .

Anticancer Activity:

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrate cytotoxicity by inhibiting tubulin polymerization or kinase signaling . Substituents at the 2-position (e.g., methyl) improve membrane penetration, a feature shared with 4-methoxy-2-methyl-thiazole .

Anti-inflammatory Activity:

4-Substituted thiazole analogs of indomethacin (e.g., compound 2a–c) inhibit COX-2 and 5-LOX enzymes, reducing inflammation . The methoxy group in 4-methoxy-2-methyl-thiazole may similarly modulate COX/LOX pathways.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Property | 4-Methoxy-2-methyl-thiazole | 4-Methylthiazole Derivatives | 4-Aminophenyl Thiazole |

|---|---|---|---|

| LogP (Lipophilicity) | ~2.1 (estimated) | ~1.8–2.3 | ~1.5–2.0 |

| Hydrogen Bond Acceptors | 3 (S, N, OCH₃) | 2 (S, N) | 3 (S, N, NH₂) |

| Solubility | Moderate (aqueous) | Low | Low to moderate |

- Lipophilicity: The methyl group in 4-methoxy-2-methyl-thiazole increases LogP compared to amino-substituted analogs, favoring blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for 4-methoxy-2-methylthiazole and its derivatives?

The synthesis typically involves cyclization reactions using thioamide precursors or condensation of α-halo ketones with thioureas. For example, refluxing pyrazoline-1-carbothioamides with phenacyl bromides in ethanol yields thiazole hybrids (61–85% yield) . Alternative methods include DMSO-mediated hydrazide cyclization (e.g., 65% yield for triazole derivatives) and reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with arylhydrazines to form indole-thiadiazole hybrids . Solvent choice (e.g., ethanol, DMSO) and catalysts (e.g., acetic acid) are critical for optimizing yield and purity.

Q. How are thiazole derivatives characterized structurally?

Key techniques include:

- Melting point analysis to assess purity (e.g., 139.5–140°C for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) .

- Spectroscopy : ¹H/¹³C NMR for substituent identification (e.g., pyrazoline-thiazole hybrids ), IR for functional groups (C=N, C-S), and HPLC for resolving reaction intermediates .

- Elemental analysis to confirm stoichiometry (e.g., C₁₁H₉NO₂S for benzoic acid-thiazole hybrids) .

Q. What biological activities are associated with 4-methoxy-2-methylthiazole derivatives?

Thiazole derivatives exhibit broad bioactivity:

- Anticancer : Derivatives like acetyl-4-methyl-2-(2-pyridyl)thiazole inhibit proliferation in carcinoma cell lines via cytotoxicity assays .

- Antiviral/anti-inflammatory : Thiazole-methylthio benzamides show activity against viral infections and platelet aggregation .

- Antimicrobial : Pyrazoline-clubbed thiazoles demonstrate efficacy against Candida and Leishmania .

Advanced Research Questions

Q. How can synthetic routes be optimized for regioselective thiazole functionalization?

Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example:

- Electron-withdrawing groups (e.g., nitro, cyano) on arylhydrazines direct cyclization to specific positions .

- Solvent polarity (e.g., ethanol vs. DMSO) alters reaction kinetics and product distribution .

- Catalytic systems : Metal-free conditions reduce side reactions, while halogenated solvents enhance electrophilic substitution .

Q. How can contradictions in spectral data (e.g., NMR or HPLC) be resolved?

Discrepancies may arise from tautomerism or impurities. Strategies include:

Q. What structure-activity relationships (SARs) govern thiazole bioactivity?

Key SAR insights:

- Electron-withdrawing groups (e.g., -NO₂, -CN) enhance anticancer activity by modulating HOMO-LUMO levels .

- Methoxy substituents improve solubility and membrane permeability, critical for antiviral efficacy .

- Heterocyclic fusion (e.g., benzimidazole-thiazole hybrids) increases binding affinity to biological targets .

Q. What mechanistic pathways are involved in thiazole biosynthesis?

In Bacillus subtilis, the thiazole moiety in thiamine is synthesized via sulfur transfer by ThiI, a bifunctional enzyme. The C-terminal rhodanese domain of ThiI is essential for sulfur mobilization, distinct from its tRNA modification role . Alternative cysteine-dependent pathways exist in organisms lacking ThiI, suggesting evolutionary divergence in sulfur metabolism .

Methodological and Interdisciplinary Questions

Q. How can computational methods aid in designing thiazole-based therapeutics?

- Docking studies predict binding modes (e.g., thiazole-acetamide hybrids targeting kinase active sites) .

- DFT calculations optimize electronic properties for solar cell applications (e.g., thiazole copolymers with F-BDT donors) .

Q. What are the challenges in scaling up thiazole synthesis for preclinical studies?

Q. How are thiazole derivatives applied in non-biological fields (e.g., materials science)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.